molecular formula C9H19ClN2O B1525683 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride CAS No. 1220036-32-7

2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride

Cat. No. B1525683
CAS RN: 1220036-32-7
M. Wt: 206.71 g/mol
InChI Key: YNWNSDOQECMYSJ-UHFFFAOYSA-N
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Description

“2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride” is a chemical compound with the CAS Number: 1220036-32-7 . It has a molecular weight of 206.72 and is typically in powder form . The IUPAC name for this compound is 2-amino-N-cyclohexyl-N-methylacetamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.ClH/c1-11(9(12)7-10)8-5-3-2-4-6-8;/h8H,2-7,10H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . The physical form of this compound is a powder .

Scientific Research Applications

Formation Pathways and Environmental Impacts Research on haloacetamides, a class of disinfection byproducts (DBPs) in water treatment, reveals the cytotoxicity associated with these compounds. Studies using phenolic model compounds, including those structurally related to 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride, show significant formation of DBPs during chlorination and chloramination processes, highlighting the environmental and health impacts of such chemicals (Chuang et al., 2015).

Chemical Synthesis and Mechanistic Insights Explorations into the hydrolysis kinetics and mechanisms of N-substituted amides, like N-methylacetamide (NMA), offer insights into the reactivity and potential applications of similar compounds in high-temperature conditions. These studies reveal pH-dependent hydrolysis rates and suggest an SN2 mechanism, which could be relevant for understanding the behavior of 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride in various chemical environments (Duan et al., 2010).

Anesthetic Properties and Medical Applications Investigations into ketamine, a compound related to 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride through its functional groups and structure, demonstrate its use as a surgical anesthetic. This research underscores the potential medical applications of structurally similar compounds, especially in creating safer, fast-acting anesthetics for veterinary and human use (Shucard et al., 1975).

Biological Interactions and Potential Therapeutic Uses The study of alpha-ketoamides, produced from reactions involving acyl chlorides and alpha-isocyanoacetamides, opens avenues for the synthesis of bioactive molecules. The efficient synthesis pathways highlighted in this research could inform the development of new drugs and therapeutic agents, possibly including derivatives of 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride (Mossetti et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

2-amino-N-cyclohexyl-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-11(9(12)7-10)8-5-3-2-4-6-8;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWNSDOQECMYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220036-32-7
Record name 2-amino-N-cyclohexyl-N-methylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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